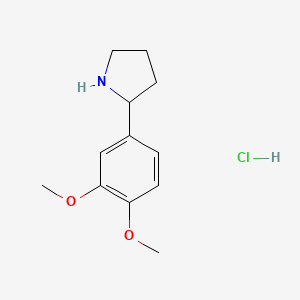

2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting its structural composition and salt formation. The compound's base structure consists of a pyrrolidine ring with the 3,4-dimethoxyphenyl substituent positioned at the second carbon of the heterocyclic framework. The molecular formula for the free base form is expressed as C₁₂H₁₇NO₂, indicating the presence of twelve carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms. Upon formation of the hydrochloride salt, the molecular composition expands to incorporate the chloride counter-ion, fundamentally altering the compound's physicochemical properties.

The structural designation emphasizes the positional specificity of the substituent attachment, distinguishing this compound from its constitutional isomers such as 3-(3,4-dimethoxyphenyl)pyrrolidine, which bears the aromatic substituent at the third position of the pyrrolidine ring. The methoxy groups positioned at the meta and para positions of the benzene ring contribute significantly to the compound's electronic characteristics and potential for intermolecular interactions. The systematic naming convention ensures unambiguous identification within chemical databases and regulatory frameworks, facilitating accurate communication within the scientific community.

The pyrrolidine core structure represents a saturated five-membered nitrogen heterocycle that serves as a versatile scaffold in medicinal chemistry applications. The incorporation of the 3,4-dimethoxyphenyl moiety introduces electron-donating characteristics that can influence the compound's reactivity patterns and biological interactions. This specific substitution pattern has been observed to enhance certain pharmacological properties in related pyrrolidine derivatives, making the structural analysis of this particular compound especially relevant for drug discovery efforts.

Crystallographic Structure Determination via X-ray Diffraction

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of this compound in its solid state. The crystallographic investigation reveals crucial information about bond lengths, bond angles, and spatial arrangements that cannot be obtained through other analytical techniques. Similar pyrrolidine derivatives have been subjected to extensive crystallographic studies, providing valuable comparative data for structural analysis.

The crystal structure determination process typically involves obtaining suitable single crystals through controlled recrystallization procedures, often employing solvent systems such as dichloromethane and hexane mixtures. The diffraction data collection utilizes advanced diffractometer systems equipped with appropriate radiation sources, commonly copper or molybdenum X-ray sources, to achieve high-resolution structural information. The resulting crystallographic parameters include unit cell dimensions, space group assignments, and atomic coordinates that define the precise molecular geometry.

Crystal packing arrangements reveal important intermolecular interactions that stabilize the solid-state structure. Weak intermolecular carbon-hydrogen to oxygen interactions often contribute to crystal stability, as observed in related pyrrolidine compounds. The pyrrolidine ring conformation can adopt various geometries, including envelope and half-chair conformations, depending on the substituent effects and crystal packing forces. The methoxy groups on the aromatic ring can participate in weak hydrogen bonding interactions with neighboring molecules, influencing the overall crystal architecture.

The crystallographic analysis provides quantitative data regarding the geometric parameters of the pyrrolidine ring system. Bond length measurements typically reveal carbon-nitrogen distances consistent with saturated heterocyclic systems, while carbon-carbon bond lengths within the ring fall within expected ranges for five-membered cyclic structures. The planarity or non-planarity of the pyrrolidine ring depends on the specific conformation adopted in the crystal lattice, with deviations from planarity often influenced by substituent steric effects and intermolecular packing considerations.

Conformational Analysis through Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive information about the conformational behavior and dynamic properties of this compound in solution. The technique offers insights into molecular motion, chemical environments, and structural preferences that complement crystallographic data. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns for the various hydrogen environments within the molecule.

The pyrrolidine ring protons exhibit distinct chemical shifts depending on their spatial relationships and electronic environments. The alpha and beta protons adjacent to the nitrogen atom typically appear in characteristic regions of the spectrum, while the methylene protons of the ring display multiplicity patterns that reflect their coupling relationships with neighboring protons. The aromatic protons of the 3,4-dimethoxyphenyl group demonstrate specific chemical shifts influenced by the electron-donating effects of the methoxy substituents.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The pyrrolidine ring carbons exhibit chemical shifts characteristic of saturated heterocyclic systems, while the aromatic carbons display resonances consistent with substituted benzene rings. The methoxy carbon atoms appear in distinct regions of the spectrum, providing unambiguous identification of the substitution pattern. Two-dimensional nuclear magnetic resonance techniques can establish connectivity patterns and spatial relationships between different parts of the molecule.

The dynamic behavior of the pyrrolidine ring can be investigated through variable-temperature nuclear magnetic resonance studies, which may reveal conformational exchange processes or restricted rotation about specific bonds. The methoxy groups can undergo rotation about the carbon-oxygen bonds, potentially leading to averaged nuclear magnetic resonance signals at elevated temperatures. These conformational dynamics contribute to the overall understanding of the molecule's behavior in solution and its potential interactions with biological targets.

Electronic Structure Modeling via Density Functional Theory

Density functional theory calculations provide detailed insights into the electronic structure, molecular orbital composition, and energetic properties of this compound. These computational methods complement experimental structural data by offering theoretical predictions of molecular geometry, electronic properties, and potential reaction pathways. The calculations typically employ well-established functional and basis set combinations to achieve reliable results for organic molecules of this complexity.

Geometric optimization calculations determine the most stable molecular conformation in the gas phase, providing theoretical bond lengths, bond angles, and dihedral angles that can be compared with experimental crystallographic data. The pyrrolidine ring geometry optimization reveals the preferred conformation of the five-membered ring, which may adopt envelope or half-chair arrangements depending on the energy considerations. The orientation of the 3,4-dimethoxyphenyl substituent relative to the pyrrolidine ring is determined by the balance between steric effects and electronic interactions.

Electronic structure analysis reveals the distribution of electron density throughout the molecule, highlighting regions of high and low electron density that influence chemical reactivity. The methoxy groups contribute electron density to the aromatic ring through resonance effects, while the nitrogen atom of the pyrrolidine ring represents a site of high electron density. Molecular orbital calculations identify the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which provide insights into the compound's electronic properties and potential for chemical transformations.

Vibrational frequency calculations predict the infrared and Raman spectroscopic properties of the compound, enabling comparison with experimental spectroscopic data. These calculations can identify characteristic vibrational modes associated with specific functional groups, such as carbon-oxygen stretching modes of the methoxy groups and carbon-nitrogen stretching modes of the pyrrolidine ring. The theoretical vibrational frequencies assist in the interpretation of experimental spectra and confirm the accuracy of the computational model.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-14-11-6-5-9(8-12(11)15-2)10-4-3-7-13-10;/h5-6,8,10,13H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGVNRZKRJIPPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCCN2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

Pharmaceutical Development

The compound is extensively studied for its therapeutic potential in treating neurological disorders. Its unique mechanism of action distinguishes it from traditional medications, making it a candidate for developing new treatments for conditions such as epilepsy and depression. Research indicates that derivatives of this compound may enhance the efficacy and tolerability of existing therapies .

Case Study: Anticonvulsant Activity

A recent study focused on the pharmacological evaluation of a related compound, N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil), demonstrated promising anticonvulsant properties. In vivo tests showed that Epirimil completely prevented seizure development in experimental models, highlighting the potential of compounds related to 2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride in epilepsy treatment .

Neuroscience Research

In neuroscience, this compound serves as a valuable tool for studying receptor interactions and signaling pathways. It aids researchers in understanding brain function and the effects of various stimuli on neuronal activity. This compound's ability to modulate neurotransmitter systems makes it an essential subject in neuropharmacology .

Applications in Receptor Studies

The compound has been utilized to investigate interactions with specific receptors involved in mood regulation and cognitive functions. Its role in these studies contributes to a deeper understanding of neurochemical processes and the development of targeted therapies for psychiatric disorders .

Analytical Chemistry

The compound is also significant in analytical chemistry for developing methods to detect and quantify similar compounds. Its unique chemical properties enhance the accuracy of chemical analyses performed in laboratories. Researchers have employed this compound in various chromatographic techniques to improve the detection limits of related substances .

Method Development

Innovative analytical methods using this compound have been reported, demonstrating its utility in enhancing the sensitivity and specificity of assays used in drug testing and environmental monitoring .

Drug Formulation

The properties of this compound facilitate the formulation of innovative drug delivery systems. These systems aim to improve the bioavailability and efficacy of active pharmaceutical ingredients. Research indicates that this compound can be incorporated into formulations that enhance therapeutic outcomes through controlled release mechanisms .

Biochemical Studies

In biochemical research, this compound aids in exploring enzyme activities and metabolic pathways. It contributes to advancements in biochemistry and molecular biology by providing insights into how certain biological processes are regulated at the molecular level .

Enzyme Interaction Studies

Studies have shown that derivatives of this compound can interact with various enzymes involved in metabolic pathways, offering potential applications in drug metabolism studies and enzyme inhibition research .

Data Summary Table

| Application Area | Key Findings |

|---|---|

| Pharmaceutical Development | Potential therapeutic agent for neurological disorders; unique mechanism compared to traditional drugs |

| Neuroscience Research | Valuable tool for studying receptor interactions; impacts on mood regulation |

| Analytical Chemistry | Enhances detection methods; improves accuracy in chemical analysis |

| Drug Formulation | Facilitates innovative drug delivery systems; improves bioavailability |

| Biochemical Studies | Aids exploration of enzyme activities; contributes to understanding metabolic pathways |

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

*Calculated based on structural analogs.

Key Observations :

- Ring Size : The pyrrolidine (5-membered) vs. piperidine (6-membered) ring affects conformational flexibility and steric interactions. Piperidine derivatives (e.g., 4-(diphenylmethoxy)piperidine HCl) may exhibit distinct binding profiles due to increased ring size .

- In contrast, electron-withdrawing groups like chlorine or fluorine (e.g., in ) may alter solubility and binding affinity.

- Molecular Weight : Lower molecular weight analogs (e.g., (S)-2-(3,4-difluorophenyl)pyrrolidine HCl at 219.66 g/mol) may exhibit improved bioavailability compared to bulkier derivatives .

Pharmacological and Functional Comparisons

Table 2: Pharmacological and Functional Insights

Key Observations :

- Verapamil Analogs : Verapamil’s 3,4-dimethoxyphenyl groups are critical for its calcium channel-blocking activity. The target compound’s pyrrolidine core may offer selectivity advantages over verapamil’s more complex nitrile-containing structure .

- Fluorinated and Chlorinated Derivatives : Fluorine and chlorine substituents (e.g., ) may enhance metabolic stability or blood-brain barrier penetration, making them candidates for CNS-targeted therapies.

Biological Activity

Overview

2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO2. It features a pyrrolidine ring attached to a 3,4-dimethoxyphenyl group, making it a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive review of its biological activities, mechanisms of action, and potential applications in therapeutic contexts.

The compound can be synthesized through the reaction of 3,4-dimethoxyphenylacetonitrile with pyrrolidine. The reaction typically requires specific solvents and catalysts to optimize yield and purity. The hydrochloride salt form is commonly used due to its enhanced solubility in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate the activity of specific receptors or enzymes, influencing cellular signaling pathways. However, detailed studies are necessary to elucidate the exact mechanisms involved.

Pharmacological Effects

Recent studies have highlighted several pharmacological effects associated with this compound:

- Anxiolytic Activity : Research indicates that derivatives of this compound exhibit anxiolytic properties comparable to established anxiolytics like diazepam. In vivo studies using the elevated plus maze (EPM) and open field tests have shown significant reductions in anxiety-like behaviors in rodent models .

- CNS Activity : The compound has been evaluated for its central nervous system (CNS) effects, demonstrating potential for influencing mood and anxiety levels. Its ability to penetrate the blood-brain barrier (BBB), albeit poorly, suggests it may still exert relevant CNS effects .

- Toxicity Profile : Preliminary assessments indicate that this compound possesses low acute oral toxicity, categorizing it within the IV class of toxicity. This low toxicity profile enhances its appeal for further pharmacological development .

Study on Anxiolytic Properties

A notable study evaluated the anxiolytic effects of various compounds similar to this compound. The research utilized behavioral tests such as EPM and light-dark box (LDB) assessments:

- Results : Compounds were compared against diazepam. The most active compound showed a significant increase in time spent in open arms of the EPM, indicating reduced anxiety levels .

| Compound | Time in Open Arms (seconds) | Comparison with Diazepam |

|---|---|---|

| 2b | 28.2 ± 2.0 | p < 0.01 |

| Diazepam | 30.0 ± 1.5 | Reference |

This study underscored the potential of this compound as a candidate for treating anxiety disorders.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific chemical structure that imparts distinctive reactivity and biological activity compared to similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(2,3-Dimethoxyphenyl)pyrrolidine hydrochloride | Similar pyrrolidine structure | Moderate CNS activity |

| (S)-2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride | Chiral center presence | Potentially lower efficacy |

The presence of methoxy groups significantly influences the compound's interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride, and how can reaction yields be systematically improved?

- Methodological Answer : Begin with nucleophilic substitution or reductive amination strategies to form the pyrrolidine core. Optimize reaction conditions (solvent polarity, temperature, catalyst loading) using statistical design of experiments (DoE) to identify critical parameters. For example, fractional factorial designs can reduce the number of trials while evaluating interactions between variables like pH, stoichiometry, and reaction time . Post-synthesis, employ recrystallization or column chromatography (using silica gel with methanol/dichloromethane gradients) for purification. Monitor yield improvements via HPLC or LC-MS to validate purity ≥98% .

Q. How should researchers safely handle and store this compound to mitigate health and environmental risks?

- Methodological Answer : Follow OSHA/GHS guidelines for hygroscopic and potentially irritant compounds. Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation. Use fume hoods for weighing and handling, and pair with PPE (nitrile gloves, safety goggles). For waste management, segregate aqueous and organic waste streams, neutralize acidic/basic residues, and collaborate with certified hazardous waste disposal services .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Combine - and -NMR to confirm the pyrrolidine ring conformation and methoxy group placement. FT-IR can validate C-O-C stretching (1050–1250 cm) in dimethoxy groups. High-resolution mass spectrometry (HRMS) ensures accurate molecular weight confirmation (±2 ppm). For polymorphic analysis, use X-ray crystallography or differential scanning calorimetry (DSC) to detect hydrate formation .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives or analogs of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer : Use density functional theory (DFT) to calculate electron density maps and predict reactive sites (e.g., pyrrolidine nitrogen). Molecular docking (AutoDock Vina) or molecular dynamics simulations (GROMACS) can model interactions with biological targets (e.g., neurotransmitter receptors). Pair with experimental validation via SPR (surface plasmon resonance) to correlate binding affinity with computational predictions .

Q. What strategies resolve contradictions in observed vs. predicted solubility or stability data for this compound?

- Methodological Answer : Apply Hansen solubility parameters (HSPs) to identify optimal solvents empirically. For stability discrepancies, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-QTOF-MS. Cross-reference with computational predictions (e.g., Advanced Chemistry Development (ACD) Labs solubility modules) to refine models .

Q. How can researchers troubleshoot low reproducibility in catalytic asymmetric synthesis of this compound?

- Methodological Answer : Screen chiral catalysts (e.g., BINAP-metal complexes) using high-throughput experimentation (HTE). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. If reproducibility issues persist, investigate catalyst deactivation via XPS (X-ray photoelectron spectroscopy) or ICP-MS to detect trace metal impurities. Optimize inert atmosphere protocols (e.g., glovebox vs. Schlenk line) .

Q. What advanced separation techniques address co-elution challenges in purifying this compound from by-products?

- Methodological Answer : Implement orthogonal purification methods:

- Preparative SFC (supercritical fluid chromatography) : Use CO/methanol gradients for high-resolution separation of polar by-products.

- Ion-exchange chromatography : Exploit the hydrochloride salt’s ionic interactions with resins like Dowex.

Validate purity with two-dimensional LC (LC×LC) and charged aerosol detection (CAD) for non-UV-active impurities .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity while minimizing false positives?

- Methodological Answer : Use a logarithmic dilution series (e.g., 0.1–100 µM) with ≥3 biological replicates. Include vehicle controls and reference standards (e.g., known agonists/antagonists). Apply nonlinear regression (GraphPad Prism) to calculate EC/IC values. Mitigate false positives via counter-screening against related off-targets and orthogonal assays (e.g., calcium flux vs. cAMP assays) .

Q. What statistical approaches validate the significance of minor spectral shifts in stability studies?

- Methodological Answer : Perform multivariate analysis (PCA or PLS) on FT-IR or NMR datasets to identify statistically significant deviations. Use Anderson-Darling tests to confirm non-normal data distributions. Apply Bonferroni correction for multiple comparisons to reduce Type I errors. Report shifts with p-values <0.01 and effect sizes (Cohen’s d) >0.5 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.